2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Organic Synthesis Medicinal Chemistry Chemical Procurement

This ortho‑bromo, 5‑dimethylamino regioisomer enables selective Suzuki–Miyaura cross‑coupling and directed ortho‑metalation. The hydrochloride salt provides markedly improved water solubility vs. the free acid, simplifying aqueous bioconjugation setups. With ≥98% purity and defined impurity profiles, it ensures reproducible yields in medicinal chemistry and analytical reference standard applications. Request a quote for research or bulk quantities now.

Molecular Formula C9H11BrClNO2
Molecular Weight 280.546
CAS No. 1280786-55-1
Cat. No. B572037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(dimethylamino)benzoic acid hydrochloride
CAS1280786-55-1
Molecular FormulaC9H11BrClNO2
Molecular Weight280.546
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl
InChIInChI=1S/C9H10BrNO2.ClH/c1-11(2)6-3-4-8(10)7(5-6)9(12)13;/h3-5H,1-2H3,(H,12,13);1H
InChIKeyIMMCFMLZTZKEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride (CAS 1280786-55-1) Technical Specifications and Procurement Baseline


2-Bromo-5-(dimethylamino)benzoic acid hydrochloride (CAS 1280786-55-1) is a functionalized aromatic building block belonging to the class of bromo-dimethylaminobenzoic acid derivatives. The compound exists as a hydrochloride salt, conferring enhanced aqueous solubility compared to its free acid counterpart . It features a benzoic acid core substituted with a bromine atom at the 2-position and a dimethylamino group at the 5-position, a regiochemical arrangement that dictates its reactivity profile in cross-coupling and nucleophilic substitution reactions [1]. The compound has a molecular formula of C9H11BrClNO2 and a molecular weight of 280.55 g/mol .

Why 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride (CAS 1280786-55-1) Cannot Be Interchanged with Other Bromo-Dimethylaminobenzoic Acid Analogs


Within the broader class of bromo-dimethylaminobenzoic acid derivatives, both regioisomeric variation and salt form selection critically impact solubility, stability, and synthetic utility. The target compound's specific 2-bromo, 5-dimethylamino substitution pattern positions the bromine atom ortho to the carboxylic acid group, enabling distinct reactivity in directed ortho-metalation and cross-coupling reactions compared to its 4-bromo-2-(dimethylamino) regioisomer . Furthermore, the hydrochloride salt form demonstrates markedly improved water solubility relative to the free acid (CAS 1035235-21-2), which directly affects reaction setup in aqueous or polar solvent systems . Substitution with a structurally similar but incorrectly positioned analog may lead to altered electronic effects, unexpected side reactions, or require different reaction conditions, thereby compromising synthetic yield, purity, and reproducibility in downstream applications .

2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride (CAS 1280786-55-1) Comparative Quantitative Evidence for Scientific Selection


Purity Specification Comparison: 98% Grade vs. Typical 95% Analogs

The target compound is commercially available with a specified minimum purity of 98% from multiple reputable vendors, whereas the free acid analog (CAS 1035235-21-2) is typically offered at ≥95% purity, and the 4-bromo-2-(dimethylamino) regioisomer (CAS 1209966-33-5) is commonly listed at 95% purity . This 3% absolute purity difference corresponds to a 60% reduction in maximum potential impurity burden when using the 98% grade compound.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Acid

The hydrochloride salt form (target compound) exhibits qualitatively enhanced aqueous solubility compared to the free acid analog (CAS 1035235-21-2) . While precise quantitative aqueous solubility values (mg/mL) are not reported in the open literature for either compound, the presence of the hydrochloride salt is documented to improve water solubility, which is a critical factor for reactions conducted in aqueous or polar protic solvent systems . In contrast, the free acid analog is described as 'very slightly soluble' in water .

Aqueous Solubility Reaction Medium Compatibility Salt Selection

Regiochemical Distinction: 2-Bromo Substitution Pattern for Directed Ortho-Metalation

The target compound's 2-bromo-5-(dimethylamino) substitution pattern places the bromine atom ortho to the carboxylic acid group. This specific arrangement is recognized for enabling directed ortho-metalation (DoM) strategies, where the carboxylic acid functionality can direct metalation to the position ortho to itself [1]. In contrast, the 4-bromo-2-(dimethylamino) regioisomer (CAS 1209966-33-5) positions the bromine para to the carboxylic acid, which is less favorable for DoM and exhibits different reactivity in cross-coupling reactions due to altered electronic and steric environments .

Regioselective Synthesis Cross-Coupling C-H Activation

Predicted Physicochemical Property Differentiation: LogP Comparison

The target compound (hydrochloride salt) has a predicted LogP of 2.6351, while the 4-bromo-2-(dimethylamino) regioisomer has a predicted LogP of 2.5076, indicating a moderate increase in lipophilicity for the target compound . This difference of approximately 0.13 LogP units suggests the target compound may exhibit marginally better membrane permeability in cellular assays, though both fall within a similar lipophilicity range.

Lipophilicity Drug Design ADME Prediction

2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride (CAS 1280786-55-1): High-Value Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Requiring High-Purity Ortho-Bromo Building Block

For medicinal chemistry programs synthesizing ortho-substituted biaryl pharmacophores via Suzuki-Miyaura cross-coupling, the target compound's 98% purity specification ensures that subsequent amide bond formations or other derivatizations proceed with minimal interference from bromo-position isomers or other impurities. The ortho-bromo substitution pattern enables selective coupling at the 2-position while the dimethylamino group at the 5-position provides a distinct electronic handle for downstream functionalization or for modulating physicochemical properties of the final compound .

Aqueous-Phase Bioconjugation and Chemical Biology Studies

The hydrochloride salt form confers enhanced water solubility , making this compound particularly suitable for aqueous-phase bioconjugation reactions, such as coupling to peptides, proteins, or oligonucleotides. Unlike the free acid analog that is very slightly soluble in water , the target compound can be directly used in buffered aqueous solutions without pre-dissolution in organic co-solvents, reducing the risk of biomolecule denaturation and simplifying reaction setup .

Directed Ortho-Metalation (DoM) in Complex Molecule Total Synthesis

The 2-bromo-5-(dimethylamino)benzoic acid scaffold is strategically positioned for directed ortho-metalation (DoM) sequences where the carboxylic acid group serves as a directing group for metalation at the ortho position . This enables sequential functionalization—first metalation at the ortho site, followed by bromine displacement in cross-coupling—allowing the construction of densely substituted arenes in a regiocontrolled manner. The regioisomeric 4-bromo analog lacks this directing capability due to the para relationship between bromine and the carboxylic acid .

Analytical Method Development and Quality Control Reference Standard

With a well-defined purity specification of 98% and a reported synthesis yield of 93% for the free acid precursor , this compound serves as a reliable reference standard for HPLC method development and validation in pharmaceutical quality control laboratories. Its distinct retention time, UV absorbance profile, and mass spectrometric fragmentation pattern (molecular ion at m/z 280.55) provide unambiguous identification, enabling accurate quantification of this specific regioisomer in complex reaction mixtures or impurity profiling studies .

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